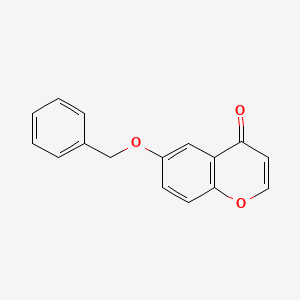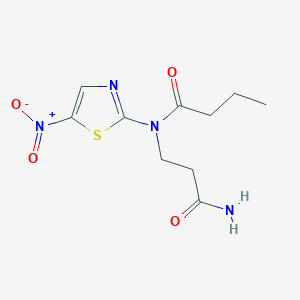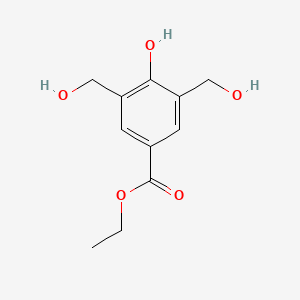
N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide: is an organic compound with the molecular formula C8H15N3O3 It is a derivative of butanamide and features both hydroxyimino and oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of diethylamine with ethyl cyanoacetate, followed by hydrolysis and subsequent reaction with hydroxylamine. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-(oxo)-3-oxobutanamide, while reduction can produce N,N-diethyl-2-(hydroxy)-3-oxobutanamide .
Aplicaciones Científicas De Investigación
Chemistry: N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds:
- N,N-diethyl-2,3-bis(hydroxyimino)butanamide
- N,N-diethyl-2-(hydroxyimino)-N-methyl-3-oxobutanamide
- N,N-diethyl-2-(hydroxyimino)-N-phenyl-3-oxobutanamide
Uniqueness: N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and synthetic utility .
Propiedades
| 55464-27-2 | |
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(E)-N,N-diethyl-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C8H14N2O3/c1-4-10(5-2)8(12)7(9-13)6(3)11/h11H,4-5H2,1-3H3/b7-6+ |
Clave InChI |
ZEEGXYVIQZEAOW-VOTSOKGWSA-N |
SMILES isomérico |
CCN(CC)C(=O)/C(=C(/C)\O)/N=O |
SMILES canónico |
CCN(CC)C(=O)C(=C(C)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1'-cyclopentan]-4(1H)-one](/img/structure/B11999516.png)
![2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione](/img/structure/B11999517.png)

![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)


![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)
![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)




